molecular formula C7H7BrN4 B14855408 1-(6-Bromoimidazo[1,2-A]pyrimidin-2-YL)methanamine CAS No. 944903-12-2

1-(6-Bromoimidazo[1,2-A]pyrimidin-2-YL)methanamine

Katalognummer: B14855408
CAS-Nummer: 944903-12-2
Molekulargewicht: 227.06 g/mol
InChI-Schlüssel: TZJRGDRXJWNPSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Bromoimidazo[1,2-A]pyrimidin-2-YL)methanamine is a heterocyclic compound that features a bromine atom attached to an imidazo[1,2-A]pyrimidine ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromoimidazo[1,2-A]pyrimidin-2-YL)methanamine typically involves the reaction of α-bromoketones with 2-aminopyridines. The reaction conditions can vary, but a common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents. This method promotes C–C bond cleavage and cyclization to form the imidazo[1,2-A]pyrimidine ring .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(6-Bromoimidazo[1,2-A]pyrimidin-2-YL)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: NaN3, KCN

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding imidazo[1,2-A]pyrimidine N-oxide, while substitution reactions could introduce various functional groups at the bromine position.

Wissenschaftliche Forschungsanwendungen

1-(6-Bromoimidazo[1,2-A]pyrimidin-2-YL)methanamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(6-Bromoimidazo[1,2-A]pyrimidin-2-YL)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(6-Bromoimidazo[1,2-A]pyrimidin-2-YL)methanamine is unique due to the presence of both the bromine atom and the methanamine group, which can significantly influence its reactivity and biological activity

Eigenschaften

CAS-Nummer

944903-12-2

Molekularformel

C7H7BrN4

Molekulargewicht

227.06 g/mol

IUPAC-Name

(6-bromoimidazo[1,2-a]pyrimidin-2-yl)methanamine

InChI

InChI=1S/C7H7BrN4/c8-5-2-10-7-11-6(1-9)4-12(7)3-5/h2-4H,1,9H2

InChI-Schlüssel

TZJRGDRXJWNPSY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC2=NC(=CN21)CN)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.